molecular formula C14H16FNO B1184096 N,N-diallyl-2-(3-fluorophenyl)acetamide

N,N-diallyl-2-(3-fluorophenyl)acetamide

Cat. No.: B1184096
M. Wt: 233.286
InChI Key: YSFONYZCJWYMAR-UHFFFAOYSA-N
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Description

N,N-Diallyl-2-(3-fluorophenyl)acetamide is an acetamide derivative characterized by a 3-fluorophenyl group attached to the α-carbon of the acetamide backbone and two allyl groups substituted on the nitrogen atom. The diallyl substituents contribute steric bulk and may enhance lipophilicity, which could impact solubility and bioavailability.

Properties

Molecular Formula

C14H16FNO

Molecular Weight

233.286

IUPAC Name

2-(3-fluorophenyl)-N,N-bis(prop-2-enyl)acetamide

InChI

InChI=1S/C14H16FNO/c1-3-8-16(9-4-2)14(17)11-12-6-5-7-13(15)10-12/h3-7,10H,1-2,8-9,11H2

InChI Key

YSFONYZCJWYMAR-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)CC1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N,N-diallyl-2-(3-fluorophenyl)acetamide and selected analogs:

Compound Name Substituents Key Features Potential Applications References
This compound N,N-diallyl; 3-fluorophenyl at α-carbon High lipophilicity (allyl groups); electron-withdrawing fluorine substituent Not specified (inference: drug discovery) -
N-(3,4-Difluorophenyl)-2,2-diphenylacetamide 3,4-Difluorophenyl; two phenyl groups at α-carbon Stabilized by intramolecular H-bonds; C–H···π interactions in crystal packing Coordination chemistry, polymer precursors
Flutolanil N-(3-isopropoxyphenyl); 2-(trifluoromethyl)benzamide Benzamide backbone; trifluoromethyl group Pesticide (fungicide)
Alachlor 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Chloro and methoxymethyl groups; branched alkyl substituents Herbicide
N-(3-Fluorophenyl)-2-(methylamino)acetamide·HCl 3-Fluorophenyl; methylamino group at α-carbon Protonated amine (hydrochloride salt); enhanced solubility Pharmacological intermediates
N-(3-Nitrophenyl)acetamide 3-Nitrophenyl substituent Strong electron-withdrawing nitro group; high polarity Synthetic precursor for heterocycles

Key Comparisons :

Electronic Effects :

  • The 3-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger nitro group in N-(3-nitrophenyl)acetamide . This difference may influence reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions.
  • Flutolanil’s trifluoromethyl group provides enhanced metabolic stability and lipophilicity, a feature absent in the target compound .

N-(3-Fluorophenyl)-2-(methylamino)acetamide·HCl benefits from salt formation, improving aqueous solubility compared to the neutral, lipophilic diallyl derivative .

Crystallographic Behavior :

  • N-(3,4-Difluorophenyl)-2,2-diphenylacetamide exhibits intramolecular hydrogen bonding (S(6) motif) and intermolecular N–H···O interactions, which stabilize its crystal lattice . Similar analyses for the target compound are unavailable but could predict analogous packing patterns.

Biological and Industrial Relevance :

  • Alachlor and flutolanil demonstrate the agrochemical utility of chloro- and benzamide-substituted acetamides, whereas the target compound’s diallyl groups may favor applications in drug discovery or polymer chemistry .

Hypothetical Properties :

  • Molecular Weight : Estimated ~275–300 g/mol (based on analogs in ).
  • Lipophilicity : High (LogP >3) due to diallyl and fluorophenyl groups.
  • Solubility : Likely poor in water but soluble in organic solvents (e.g., dichloromethane, DMF) .

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